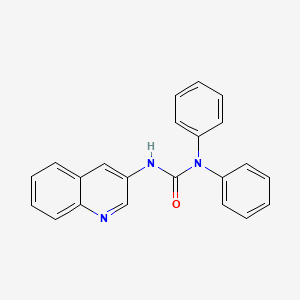

1,1-Diphenyl-3-(quinolin-3-yl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1,1-Diphenyl-3-(quinolin-3-yl)urea” is a compound that contains a quinoline nucleus, which is a privileged scaffold that appears as an important construction motif for the development of new drugs . The quinoline nucleus is endowed with a variety of therapeutic activities, and new quinolone derivatives are known to be biologically active compounds possessing several pharmacological activities .

Synthesis Analysis

Numerous synthetic routes have been developed for the synthesis of quinoline and its derivatives due to its wide range of biological and pharmacological activities . The quinoline ring has been generally synthesized by various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .Chemical Reactions Analysis

Quinoline participates in both electrophilic and nucleophilic substitution reactions . It has been found to have antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .Applications De Recherche Scientifique

Structural Chemistry and Materials Science

- The structure of compounds similar to "1,1-Diphenyl-3-(quinolin-3-yl)urea" has been extensively studied for their unique molecular geometry and intermolecular interactions. For instance, compounds containing quinoline-urea groups have been analyzed for their crystal structures, showcasing how these molecules stabilize through intramolecular N—H⋯N hydrogen bonds and interpenetrating three-dimensional networks, which could be crucial for designing new materials with specific properties (Pramanik et al., 2011).

Supramolecular Chemistry and Gel Formation

- Quinoline urea derivatives have been synthesized and explored for their gelator behavior in the formation of Ag-complexes. This research highlights the potential of these compounds in developing new supramolecular materials that can form gels with specific solvents, which is significant for applications in drug delivery and materials science (Braga et al., 2013).

Environmental and Sustainable Chemistry

- An environmentally friendly method has been developed for the preparation of quinolin-2-yl substituted ureas in water. This approach emphasizes the significance of green chemistry principles in synthesizing urea derivatives, highlighting the importance of using non-toxic reagents, avoiding organic solvents, and achieving high yields and atom economy (Xie et al., 2019).

Photophysical Characterization and Sensing Applications

- Quinoline-urea compounds have been investigated for their photophysical properties, including fluorescence microscopy studies. These studies provide insights into the molecular interactions and photophysical behaviors of these compounds, which could be pivotal for developing fluorescent sensors or materials with specific optical properties (Braga et al., 2011).

Analytical and Diagnostic Tools

- The ability of certain quinoline-urea derivatives to recognize and distinguish between different chemical species has been explored. For example, the distinction of dicarboxylic acids and their salts by specific receptors can be utilized in analytical chemistry for the separation and identification of chemical compounds (Kalita & Baruah, 2010).

Orientations Futures

Quinolines have become important compounds because of their variety of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry . In recent years there are greater societal expectations that chemists should produce greener and more sustainable chemical processes . This suggests that future research may focus on developing more environmentally friendly synthesis methods for quinoline derivatives.

Propriétés

IUPAC Name |

1,1-diphenyl-3-quinolin-3-ylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O/c26-22(24-18-15-17-9-7-8-14-21(17)23-16-18)25(19-10-3-1-4-11-19)20-12-5-2-6-13-20/h1-16H,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOIYDKQTUUDHRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)NC3=CC4=CC=CC=C4N=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-Diphenyl-3-(quinolin-3-yl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]methanamine;hydrochloride](/img/structure/B2967849.png)

![(Z)-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide](/img/structure/B2967854.png)

![2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N,N,5-trimethylbenzenesulfonamide](/img/structure/B2967856.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(2-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B2967859.png)

![6-[(4-Fluorophenyl)methyl]-2-[(3-fluorophenyl)methylsulfanyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B2967869.png)